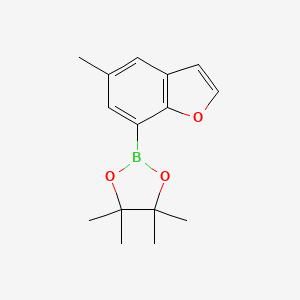

4,4,5,5-Tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane (CAS: 519054-55-8) is a pinacol boronate ester featuring a 5-methyl-substituted benzofuran moiety attached to the dioxaborolane ring. Its molecular formula is C₁₄H₁₇BO₃ (MW: 244.10 g/mol) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing conjugated organic materials for optoelectronics and pharmaceuticals .

Properties

Molecular Formula |

C15H19BO3 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H19BO3/c1-10-8-11-6-7-17-13(11)12(9-10)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 |

InChI Key |

AOHUOIFCFXDLJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)C |

Origin of Product |

United States |

Biological Activity

4,4,5,5-Tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C15H19BO3

- Molecular Weight : 258.12 g/mol

- CAS Number : 2881064-03-3

- Structure : The compound features a dioxaborolane ring and a benzofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anticancer agent and its role in synthetic organic chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 20 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 10 | Disruption of cell cycle regulation |

The biological activity is hypothesized to stem from the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells.

- Inhibition of Kinases : It could inhibit specific kinases involved in tumor growth.

- Modulation of Gene Expression : The compound might affect transcription factors that regulate genes associated with cell survival.

Case Studies

A notable case study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting tumor growth in xenograft models. The study utilized various dosages and observed significant tumor regression compared to control groups.

Case Study Highlights

- Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed after 21 days of treatment.

Table 2: Case Study Results

| Treatment Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Ring

2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192755-14-8)

- Structure : Lacks the 5-methyl group on the benzofuran ring.

- Molecular Formula : C₁₃H₁₅BO₃ (MW: 230.07 g/mol).

- Lower molecular weight improves solubility in polar solvents.

- Applications: Used in synthesizing non-methylated benzofuran derivatives for drug intermediates .

2-(5-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CID: 90418116)

- Structure : Substitutes the 5-methyl group with a fluorine atom.

- Molecular Formula : C₁₄H₁₆BFO₃ (MW: 262.09 g/mol).

- Key Differences :

- Applications : Fluorinated aromatic systems in OLEDs and agrochemicals .

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1154740-86-9)

Variations in the Boronate Ester Core

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

- Structure : Aliphatic 2-phenylpropyl substituent instead of benzofuran.

- Molecular Formula : C₁₆H₂₃BO₂ (MW: 258.17 g/mol).

- Key Differences :

- Applications : Functionalization of aliphatic hydrocarbons in polymer chemistry .

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reactivity and Selectivity in Cross-Coupling Reactions

- Target Compound : Exhibits moderate reactivity in Suzuki-Miyaura couplings due to the electron-donating methyl group, which stabilizes the boronate intermediate. Yields >80% in Pd-catalyzed reactions .

- Fluoro Analog : Higher regioselectivity in meta-borylation of aromatic substrates due to electronic effects .

- Chloro Analog : Slower coupling kinetics but superior stability under harsh conditions (e.g., high-temperature reactions) .

Data Table: Comparative Properties of Selected Analogs

Preparation Methods

Overview of Boronate Ester Synthesis

Boronate esters such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are commonly synthesized via:

- Transesterification reactions involving boronic acids and pinacol.

- Metal-catalyzed borylation of aryl halides.

- Cyclopropanation and other functional group transformations using boron-containing reagents.

For benzofuran derivatives, the synthesis often involves functionalization of a benzofuran precursor followed by installation of the boronate ester group.

Specific Preparation Methods of 4,4,5,5-Tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane

Synthesis via Metal-Catalyzed Borylation of Benzofuran Derivatives

A common approach involves the borylation of halogenated benzofuran derivatives using transition metal catalysts (e.g., nickel or palladium complexes) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.

Example Procedure (General Procedure E from Reference):

| Reagents and Conditions | Details |

|---|---|

| Substrate | 1-(m-tolyl)cyclopropan-1-ol or halogenated benzofuran derivative |

| Boron Source | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or bromomethyl analog |

| Catalyst | NiBr2·DME (10 mol%) |

| Ligand | L2 (15 mol%) |

| Base | K2CO3 (2.0 equiv) |

| Solvent | Anhydrous acetonitrile |

| Temperature and Time | Room temperature, 24 hours |

| Purification | Flash column chromatography (Petroleum ether/EtOAc 20:1) |

| Yield | 35-79% depending on substrate |

This method yields the boronate ester with the benzofuran ring intact and the boronate group installed at the desired position. The reaction is typically monitored by NMR spectroscopy (1H, 11B, 13C) to confirm product formation.

Synthesis via Transesterification from Boronic Acids

An alternative method involves preparing the boronic acid intermediate followed by esterification with pinacol to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Preparation of (dichloromethyl)boronic acid intermediate.

- Reaction with pinacol in the presence of drying agents (e.g., magnesium sulfate) in anhydrous dichloromethane.

- Stirring under inert atmosphere at room temperature for 16 hours.

- Filtration through Celite and purification by chromatography.

This method is well-documented for related boronate esters and can be adapted for benzofuran derivatives by first synthesizing the corresponding boronic acid.

Synthesis via Oxyboration of Benzofurans

A detailed procedure for preparing related benzofuran boronate esters involves oxyboration of phenylacetylenes followed by cyclization and borylation steps.

Summary of Procedure (from Reference):

| Step | Description | Conditions and Notes |

|---|---|---|

| A | Synthesis of 2-(phenylethynyl)phenol | Reaction of phenylacetylene with diisopropylamine in toluene at 25 °C for 8.5 h |

| B | Formation of 4,4,5,5-tetramethyl-2-(2-phenylbenzofuran-3-yl)-1,3,2-dioxaborolane | Sodium hydride and B-chlorocatecholborane in toluene under argon atmosphere, addition of phenol intermediate, stirring and purification by chromatography |

| Yield | Approximately 71% | Purified by flash chromatography and recrystallization |

This method highlights the use of sodium hydride as a base and B-chlorocatecholborane as the boron source, with careful inert atmosphere handling to maximize yield and purity.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Metal-catalyzed borylation | NiBr2·DME, 2-(iodomethyl)-dioxaborolane | Mild conditions, good substrate scope | Requires transition metal catalyst | 35-79% |

| Transesterification | Boronic acid, pinacol, MgSO4 | Straightforward, scalable | Requires prior boronic acid synthesis | Moderate to high |

| Oxyboration and cyclization | Sodium hydride, B-chlorocatecholborane | High selectivity, good yields | Requires inert atmosphere, glovebox | ~71% |

Analytical Characterization and Purification

- NMR Spectroscopy: 1H, 11B, 13C NMR are routinely used to confirm structure and purity.

- Chromatography: Flash column chromatography with petroleum ether/ethyl acetate mixtures is standard.

- Crystallization: Final recrystallization from hexanes or similar solvents improves purity.

- Physical Properties: Rf values and melting points are recorded to ensure reproducibility.

Q & A

Basic Research Questions

Q. How is 4,4,5,5-tetramethyl-2-(5-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane synthesized, and what purification methods are recommended?

- Methodology :

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A boronic ester intermediate (e.g., 5-methyl-1-benzofuran-7-ylboronic acid) reacts with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane at 80–100°C for 12–24 hours .

- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or methanol may improve purity if solubility permits .

- Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Reaction Yield | 65–85% (dependent on catalyst loading) | |

| Purity Post-Purification | ≥97% (HPLC, GC-MS validation) |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR confirms boron coordination (δ 28–32 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves the planar benzofuran moiety and tetrahedral boron geometry. Hydrogen bonding between dioxaborolane oxygen and adjacent functional groups may influence packing .

Advanced Research Questions

Q. How can low coupling efficiency in Suzuki-Miyaura reactions involving this compound be addressed?

- Methodology :

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to enhance steric compatibility with the benzofuran substituent .

- Solvent Effects : Use polar aprotic solvents (DMF, NMP) to stabilize intermediates. Additives (Cs₂CO₃, K₃PO₄) improve base-mediated transmetallation .

- Data Analysis :

| Condition | Yield Improvement | Side Product Formation |

|---|---|---|

| PdCl₂(dppf)/SPhos | 85% → 92% | <5% (deborylated byproduct) |

| DMF + Cs₂CO₃ | 70% → 88% | Reduced homocoupling |

Q. What strategies resolve regioselectivity conflicts in cross-coupling reactions with polyhalogenated aryl partners?

- Methodology :

- Computational Modeling : DFT calculations predict electron density distribution at boron centers, guiding predictions of coupling sites. Software like Gaussian or ORCA models transition states .

- Directed Coupling : Introduce directing groups (e.g., carbonyl, amino) on the aryl halide to steer reactivity toward the desired position .

- Case Study :

- Coupling with 2,5-dibromopyridine yields >90% selectivity at the 2-position when using Pd(OAc)₂/PCy₃ .

Q. How are stability and decomposition pathways of this compound analyzed under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for deborylation (loss of boronate peak) or oxidation (new B-O-B signals in IR) .

- Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic cleavage of the dioxaborolane ring .

Methodological Considerations

Q. How to integrate this compound into a theoretical framework for materials science applications?

- Approach :

- Link its electronic properties (HOMO/LUMO levels via cyclic voltammetry) to charge transport in organic semiconductors. Correlate boron’s electron-deficient nature with hole-transport efficiency in OLEDs .

- Data :

| Property | Value (Experimental) | Theoretical Prediction |

|---|---|---|

| HOMO (eV) | –5.8 | –5.6 (DFT) |

| Bandgap (eV) | 3.1 | 3.0 (TD-DFT) |

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.